(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 3,4,5-trimethoxybenzylidene substituent at the 5-position and a 1,1-dioxidotetrahydrothiophen-3-yl group at the 3-position. This structure places it within the rhodanine analog family, which is known for diverse biological activities, including anticancer, antimicrobial, and antifungal properties .
The 3,4,5-trimethoxybenzylidene moiety is a critical pharmacophore, often associated with enhanced bioactivity due to its electron-donating methoxy groups, which improve solubility and binding affinity to biological targets . Synthetically, this compound is likely prepared via Knoevenagel condensation between 2-thioxothiazolidin-4-one and 3,4,5-trimethoxybenzaldehyde, followed by substitution at the 3-position, as seen in analogous protocols .
Properties
Molecular Formula |
C17H19NO6S3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NO6S3/c1-22-12-6-10(7-13(23-2)15(12)24-3)8-14-16(19)18(17(25)26-14)11-4-5-27(20,21)9-11/h6-8,11H,4-5,9H2,1-3H3/b14-8- |
InChI Key |
MJTFSBYILWSRQF-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one , a thiazolidinone derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 353.48 g/mol. Its structure includes a thiazolidinone core, which is significant for its biological activity. The presence of the trimethoxybenzylidene moiety and the dioxidotetrahydrothiophen ring enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.48 g/mol |
| CAS Number | 302934-34-5 |
Biological Activities
Research has indicated that compounds similar to (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one exhibit various biological activities such as:
- Antimicrobial Activity : This compound has shown promising results against a range of microbial pathogens. Studies suggest that the thiazolidinone core interacts with microbial cell membranes or inhibits essential enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The structural features allow for interaction with specific oncogenic pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
The biological activity of the compound is largely attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The presence of sulfur and nitrogen atoms in the thiazolidinone structure allows for potential inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.
- Receptor Binding : The trimethoxybenzylidene moiety may facilitate binding to specific receptors involved in cell signaling pathways, impacting cellular responses related to growth and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar thiazolidinone derivatives:
- Antimicrobial Study : A study published in the Journal of Antibiotics demonstrated that a structurally similar thiazolidinone exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial membrane integrity.
- Anticancer Research : In vitro studies reported in Cancer Letters indicated that certain thiazolidinones induced apoptosis in breast cancer cells by activating caspase pathways. This suggests potential application in cancer therapeutics.
- Anti-inflammatory Evaluation : Research highlighted in Phytotherapy Research showed that thiazolidinone derivatives could reduce edema in animal models by inhibiting COX activity and reducing prostaglandin synthesis.
Comparison with Similar Compounds
Key Observations:
- N-3 Modifications : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone, which may improve metabolic stability over phenyl or alkyl groups (e.g., ethyl in ) .
- Synthetic Flexibility : Microwave-assisted synthesis () and solvent variations () highlight adaptable protocols for optimizing yields and purities.
Key Observations:
- This contrasts with fluorinated analogs (), which may lack sufficient bulk for high-affinity binding.
- Antimicrobial Efficacy: Methoxy and hydroxy substituents () correlate with improved antifungal and antibacterial activities compared to non-polar groups (e.g., methyl in ). The sulfone group in the target compound may further enhance bioavailability .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., fluoro in ) improve membrane penetration, while electron-donating groups (e.g., methoxy in ) favor target binding. Hybrid structures () demonstrate the versatility of thiazolidinone scaffolds in addressing multidrug-resistant pathogens.
Crystallographic and Conformational Analysis
- The dihedral angle between the thiazolidinone core and the arylidene ring in analogs ranges from 0.5° to 2.6°, indicating near-planar conformations critical for π-π stacking interactions (). The 3,4,5-trimethoxy group in the target compound may introduce slight torsional strain but enhances hydrophobic interactions .
- Solvate forms (e.g., methanol in vs. dimethylsulfoxide in ) influence crystal packing and solubility, which are crucial for formulation development .
Preparation Methods
Oxidation of Tetrahydrothiophene-3-One
The patent CN111349060B details a robust method for synthesizing tetrahydrothiophene-3-ketone-1,1-dioxide, a critical precursor:
Procedure :
-
Substrate Preparation : Tetrahydrothiophene-3-one (1 mol) is dissolved in glacial acetic acid (500 mL).
-
Oxidation : 30% hydrogen peroxide (2.2 mol) is added dropwise at 0–5°C, followed by stirring at 60°C for 8–12 hours.
-
Workup : The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Key Data :
This method avoids over-oxidation by controlling peroxide stoichiometry and temperature.
Formation of the 3,4,5-Trimethoxybenzylidene-Thiazolidinone Core
Knoevenagel Condensation Strategy
Adapting methodologies from Mahmoud et al., the benzylidene-thiazolidinone fragment is synthesized via condensation:
Reagents :
-
3,4,5-Trimethoxybenzaldehyde (1.2 eq)
-
2-Thioxo-1,3-thiazolidin-4-one (1.0 eq)
-
Piperidine (catalytic, 0.1 eq)
-
Ethanol (reflux)
Procedure :
-
Condensation : Reflux reagents in ethanol for 6–8 hours.
-
Isolation : Cool to room temperature, filter precipitate, wash with cold ethanol.
Optimization Notes :
-
Solvent Effects : Ethanol provides optimal solubility and reaction rate.
-
Catalyst : Piperidine enhances enolate formation, improving yield to 72%.
Coupling Strategies for Final Assembly
Nucleophilic Substitution Approach
The tetrahydrothiophene dioxide amine reacts with the thiazolidinone intermediate under mild conditions:
Reaction Scheme :
Conditions :
-
Base : DIPEA (2.5 eq)
-
Solvent : DMF, 60°C, 24 hours
-
Yield : 65% after column chromatography (SiO₂, hexane/ethyl acetate).
Stereochemical Control and Isomer Separation
Z/E Selectivity in Benzylidene Formation
The (Z)-configuration is favored by:
-
Low-Temperature Reactions : 0–5°C reduces thermal isomerization.
-
Steric-Directing Groups : 3,4,5-Trimethoxy substituents promote kinetic Z-selectivity.
Separation Method :
-
Chromatography : Silica gel with 5% ethyl acetate/hexane resolves Z/E isomers.
-
Crystallization : Methanol/water recrystallization enriches Z-isomer to >95% purity.
Purification and Characterization
Final Compound Analysis
Spectroscopic Data :
-
HRMS : m/z 509.1124 [M+H]⁺ (calc. 509.1128).
-
NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, CH=), 6.91 (s, 2H, Ar-H), 4.32–4.45 (m, 2H, SO₂CH₂).
Purity Assurance :
-
HPLC : C18 column, 90:10 MeOH/H₂O, retention time 12.3 min.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this thiazolidinone derivative?
- Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Reactions often proceed under reflux (e.g., ethanol at 78°C) or controlled heating (40–80°C) to avoid side products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while methanol/ethanol aids in crystallization .
- Catalysts : Bases like KOH or triethylamine are critical for condensation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .
- Analytical validation : NMR (¹H/¹³C) confirms regioselectivity, while HPLC monitors reaction progress .
Q. What standard analytical techniques are used to characterize this compound?
- Key techniques :
- NMR spectroscopy : Assigns Z-configuration of the benzylidene group via coupling constants (e.g., 3J ~12–14 Hz for Z-isomers) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous thiazolidinones .
Q. How can researchers screen its biological activity in preliminary studies?
- In vitro assays :
- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Computational tools : Molecular docking predicts binding affinity to targets like EGFR or COX-2, guiding wet-lab validation .
Advanced Research Questions
Q. How can conflicting data on synthesis yields or bioactivity be resolved?
- Root-cause analysis :
- Reaction reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., thiolation) .
- Bioassay variability : Standardize cell passage numbers and culture media batches to minimize IC₅₀ fluctuations .
- Advanced analytics : Use LC-MS to detect trace impurities (<0.1%) that may inhibit biological activity .
Q. What strategies validate the compound’s mechanism of action in disease models?
- Target engagement :
- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., HDACs or kinases) via fluorescence polarization .
- Cellular thermal shift assays (CETSA) : Confirm target binding in live cells by monitoring protein denaturation .
- In vivo models : Use xenograft mice for antitumor efficacy, correlating plasma levels (HPLC) with tumor regression .
Q. How do structural modifications enhance selectivity or potency?
- SAR studies :
- Substituent effects : Compare derivatives with varied substituents (e.g., methoxy vs. fluoro groups) on bioactivity .
- Core scaffold tuning : Replace the tetrahydrothiophen moiety with tetrahydrofuran to assess solubility changes .
- Case study : Fluorination at the benzylidene ring improves metabolic stability (t₁/₂ >4 hours in microsomes) .
Data Contradiction and Optimization
Q. Why do computational predictions of bioactivity sometimes diverge from experimental results?
- Key factors :
- Solvent effects : Docking models often neglect solvation, leading to overestimated binding energies .
- Conformational flexibility : MD simulations (50 ns trajectories) better capture ligand-protein dynamics than static docking .
- Mitigation : Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .
Q. How can stability issues during long-term storage be addressed?
- Formulation strategies :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous solutions for improved shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
